molecular formula C10H6ClN3O5S B2403325 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole CAS No. 339104-85-7

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole

Cat. No.: B2403325
CAS No.: 339104-85-7
M. Wt: 315.68
InChI Key: WDCQDDNCBAIFEI-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole is a chemical compound with the molecular formula C10H6ClN3O5S It is known for its unique structure, which includes a thiazole ring substituted with a chloro group and a dinitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 2,4-dinitrophenoxy methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Substituted thiazoles with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro groups and the thiazole ring contributes to its reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methyl-1,3-thiazole: Similar structure but lacks the dinitrophenoxy methyl group.

    2-Chloro-5-nitro-1,3-thiazole: Contains a nitro group but not the dinitrophenoxy methyl group.

    2-Chloro-5-phenoxy-1,3-thiazole: Contains a phenoxy group instead of the dinitrophenoxy methyl group.

Uniqueness

2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole is unique due to the presence of both the chloro and dinitrophenoxy methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O5S/c11-10-12-4-7(20-10)5-19-9-2-1-6(13(15)16)3-8(9)14(17)18/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCQDDNCBAIFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324650
Record name 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339104-85-7
Record name 2-chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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